molecular formula C10H8O2 B068972 4-Ethynyl-3-methoxybenzaldehyde CAS No. 190786-13-1

4-Ethynyl-3-methoxybenzaldehyde

Cat. No.: B068972
CAS No.: 190786-13-1
M. Wt: 160.17 g/mol
InChI Key: AMBBYARRGQRQOW-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxybenzaldehyde (C₁₀H₈O₂, MW 160.17 g/mol) is a substituted benzaldehyde derivative featuring an ethynyl group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The methoxy group at the 3-position enhances electron density in the aromatic system, influencing regioselectivity in further synthetic modifications.

Properties

CAS No.

190786-13-1

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-ethynyl-3-methoxybenzaldehyde

InChI

InChI=1S/C10H8O2/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-7H,2H3

InChI Key

AMBBYARRGQRQOW-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)C#C

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C#C

Synonyms

Benzaldehyde, 4-ethynyl-3-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural and crystallographic differences between 4-Ethynyl-3-methoxybenzaldehyde and its analogs:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Crystal System/Parameters Key Structural Features
4-Ethynyl-3-methoxybenzaldehyde Ethynyl (-C≡CH) C₁₀H₈O₂ 160.17 Not reported Ethynyl enables click chemistry; planar aromatic core inferred
4-Ethoxy-3-methoxybenzaldehyde Ethoxy (-OCH₂CH₃) C₁₀H₁₂O₃ 180.20 Monoclinic (P2₁/c), a = 11.53 Å, b = 8.79 Å, c = 9.34 Å, β = 97.3° Planar molecules with weak C–H⋯O interactions; used in dehydrozingerone synthesis
4-Hexyloxy-3-methoxybenzaldehyde Hexyloxy (-O(CH₂)₅CH₃) C₁₄H₂₀O₃ 236.30 Two independent molecules per asymmetric unit; r.m.s. deviations ≤ 0.051 Å Long aliphatic chain disrupts coplanarity; vanillin analog
4-Methoxy-3-methylbenzaldehyde Methoxy (-OCH₃) and methyl (-CH₃) C₉H₁₀O₂ 150.18 Not available Methyl enhances hydrophobicity; used in organic synthesis

Research Findings and Limitations

  • Crystallographic Trends : Ethoxy and hexyloxy derivatives exhibit planar aromatic cores but differ in packing due to substituent size. Weak C–H⋯O interactions dominate in ethoxy analogs, while hexyloxy derivatives show disrupted packing .
  • Synthetic Utility : Ethoxy and methoxy derivatives are key intermediates for bioactive heterocycles (e.g., flavones), whereas ethynyl derivatives may expand into click chemistry applications .
  • Data Gaps: Direct studies on 4-Ethynyl-3-methoxybenzaldehyde are absent in the evidence.

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